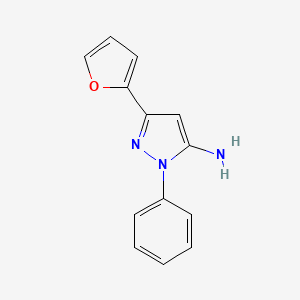

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-(furan-2-yl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCNJZKCFQJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 3 Furan 2 Yl 1 Phenyl 1h Pyrazol 5 Amine

Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

The synthesis of the title compound is rooted in established methods for constructing the 1-aryl-1H-pyrazol-5-amine core, utilizing cyclocondensation reactions and modern energy sources to enhance efficiency.

Established Synthetic Pathways for 1-Aryl-1H-pyrazole-5-amines

The construction of the 1-aryl-1H-pyrazole-5-amine scaffold is a well-documented process in heterocyclic chemistry. lookchem.com A predominant and versatile method involves the reaction between an aryl hydrazine (B178648) and a compound containing a β-ketonitrile or an α-cyanoketone functional group. nih.govbeilstein-journals.org For the specific synthesis of this compound, this pathway would utilize phenylhydrazine (B124118) and a β-ketonitrile bearing a furan-2-yl group at the appropriate position.

The general mechanism involves the initial condensation of the hydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the stable aromatic 5-aminopyrazole ring system. The use of α-cyanoketones as starting materials allows for the introduction of various substituents at the 3-position of the pyrazole (B372694) ring. lookchem.com

Cyclocondensation Approaches in Pyrazole Derivative Synthesis

Cyclocondensation reactions are fundamental to the synthesis of pyrazole rings. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of this chemistry. beilstein-journals.org This concept has been extended to various precursors, including α,β-unsaturated ketones, commonly known as chalcones. nih.gov The reaction of a chalcone (B49325) with a hydrazine derivative typically yields a pyrazoline intermediate, which can then be aromatized to the corresponding pyrazole. nih.govscispace.comresearchgate.net

In the context of this compound, a key cyclocondensation approach involves the reaction of 3-(furan-2-yl)-3-oxopropanenitrile with phenylhydrazine. This reaction is a direct and efficient route to the target molecule, embodying the (3 + 2) cyclocondensation pattern where a three-carbon component (the β-ketonitrile) reacts with a two-nitrogen component (the hydrazine). beilstein-journals.org

Table 1: Key Cyclocondensation Precursors for Pyrazole Synthesis

| Precursor Type | Reactant | Product Core |

|---|---|---|

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole |

| 1,3-Diketone | Hydrazine | Pyrazole |

| Chalcone (α,β-unsaturated ketone) | Hydrazine | Pyrazoline/Pyrazole |

Microwave-Assisted Protocols for Aminopyrazole Generation

The application of microwave irradiation has significantly modernized the synthesis of aminopyrazoles, offering substantial improvements over conventional heating methods. beilstein-journals.org Microwave-assisted protocols for the preparation of 1-aryl-1H-pyrazole-5-amines are noted for their efficiency in terms of both time and resources. nih.gov These methods often result in higher yields and shorter reaction times, frequently completing within minutes as opposed to several hours. lookchem.combeilstein-journals.org

A notable procedure involves combining the appropriate α-cyanoketone or β-ketonitrile with an aryl hydrazine in an acidic aqueous medium, such as 1 M HCl. nih.govrti.org The mixture is then subjected to microwave heating at elevated temperatures (e.g., 150 °C) for a short duration, typically 10–15 minutes. nih.gov This approach is not only rapid but also aligns with the principles of green chemistry by often utilizing water as a solvent. nih.govdergipark.org.tr The product can be easily isolated by simple basification and filtration, often eliminating the need for extensive purification like column chromatography. lookchem.comrti.org

Table 2: Comparison of Synthetic Methods for 1-Aryl-1H-pyrazole-5-amines

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Reflux in ethanol (B145695) or toluene (B28343) for several hours | Well-established, simple setup | Long reaction times, often requires purification |

Derivatization and Structural Modification of this compound

The primary amine group at the C5 position of the pyrazole ring serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives and complex heterocyclic systems.

Synthesis of N-(3-Furan-2-yl-1-phenyl-1H-pyrazol-5-yl)amide Derivatives

The nucleophilic amine at the C5 position of this compound readily undergoes acylation reactions to form N-amide derivatives. This transformation is typically achieved by reacting the aminopyrazole with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. scispace.com

The general procedure involves dissolving the aminopyrazole in a suitable solvent and adding the acylating agent. A base like triethylamine (B128534) or pyridine (B92270) is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This straightforward acylation provides access to a diverse library of N-(3-Furan-2-yl-1-phenyl-1H-pyrazol-5-yl)amide derivatives, allowing for the systematic modification of the molecule's properties. rjptonline.org

Formation of Hybrid Heterocyclic Systems from Furan-Pyrazolyl Intermediates

The furan-pyrazolyl scaffold is a valuable building block for constructing more elaborate molecular hybrids and fused heterocyclic systems. researchgate.net The amine functionality can be transformed into other reactive groups or can act as a nucleophile in cyclization reactions to form new rings.

For instance, the aminopyrazole can be a precursor to fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, through multicomponent reactions. beilstein-journals.orgnih.gov Another common strategy involves converting the amine to a thioamide, which can then undergo cyclocondensation with α-haloketones (like phenacyl bromides) to yield pyrazolyl-thiazole hybrids. nih.govrsc.org Furthermore, the furan-pyrazolyl moiety can be incorporated into larger fused systems like pyrano[2,3-c]pyrazoles, which are of interest for their diverse biological activities. nih.govbohrium.com These synthetic strategies highlight the role of this compound as a key intermediate in the generation of complex, multi-ring heterocyclic structures. acs.org

Table 3: Examples of Hybrid Systems Derived from Aminopyrazole Intermediates

| Intermediate | Reactants | Resulting Hybrid System |

|---|---|---|

| 5-Aminopyrazole | β-Ketonitrile, Aldehyde | Pyrazolo[3,4-b]pyridine |

| Pyrazole-carbothioamide | α-Haloketone | Pyrazolyl-thiazole |

| Pyrazol-5(4H)-one | Active Methylene Reagents | Furo[2,3-c]pyrazole |

Cyclization Reactions Involving this compound

The 5-amino group on the pyrazole ring of this compound serves as a versatile functional handle for various chemical transformations, particularly in the synthesis of fused heterocyclic systems. While the direct conversion of this starting material into separate pyrazoline or pyrazolone (B3327878) derivatives is not the most common pathway, its reaction with various biselectrophilic reagents leads to the formation of new ring systems fused to the pyrazole core. The primary cyclization reactions involve the condensation with 1,3-dicarbonyl compounds and their synthetic equivalents to yield pyrazolo[1,5-a]pyrimidines. Additionally, the transformation of the 5-amino group into a 5-hydroxy group, which exists in tautomeric equilibrium with the pyrazolone form, represents a potential route to pyrazolone derivatives.

Synthesis of Fused Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

A prevalent and well-documented synthetic application of 5-aminopyrazoles is their reaction with β-dicarbonyl compounds, enaminones, or chalcones to construct the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov This reaction proceeds through a cyclocondensation mechanism. The regioselectivity of the cyclization is generally governed by the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atom of the pyrazole ring. researchgate.net

The general mechanism involves an initial Michael addition or condensation of the 5-amino group to one of the electrophilic centers of the 1,3-bielectrophilic partner, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system. nih.gov Microwave-assisted, solvent-free conditions have been developed to improve the efficiency and regioselectivity of these cyclizations. nih.gov

Various studies have explored the synthesis of pyrazolo[1,5-a]pyrimidines from different 5-aminopyrazole precursors, highlighting the versatility of this approach. nih.govresearchgate.netsemanticscholar.org For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate initiates the sequence to build a dihydroxypyrazolo[1,5-a]pyrimidine ring. semanticscholar.org Similarly, reactions with enaminones, chalcones, and benzylidene malononitrile (B47326) derivatives provide access to a wide array of substituted pyrazolo[1,5-a]pyrimidines. nih.gov

| Reagent Class | Specific Example | Reaction Conditions | Reference |

|---|---|---|---|

| β-Dicarbonyl Compounds | Diethyl malonate | Base (e.g., sodium ethanolate) | semanticscholar.org |

| β-Enaminones | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | Cyclocondensation | nih.govresearchgate.net |

| α,β-Unsaturated Nitriles | Benzylidene malononitrile | Microwave irradiation, solvent-free | nih.gov |

| Cyclic β-Diketones | Cyclopentanedione | Cyclization | nih.gov |

Transformation into Pyrazolone Derivatives

The conversion of this compound into its corresponding pyrazolone analogue, 3-(furan-2-yl)-1-phenyl-1,2-dihydro-5H-pyrazol-5-one, can be achieved through the diazotization of the amino group followed by hydrolysis. This is a standard method for converting heterocyclic primary amines into their hydroxyl counterparts. researchgate.net The resulting 5-hydroxypyrazole exists predominantly in its more stable pyrazolone tautomeric form.

The reaction typically involves treating the aminopyrazole with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl, H₂SO₄), to form an intermediate pyrazolediazonium salt. Gentle warming of this diazonium salt solution facilitates its decomposition and reaction with water to yield the desired 5-hydroxypyrazole (pyrazolone).

Conclusion and Future Research Perspectives on 3 Furan 2 Yl 1 Phenyl 1h Pyrazol 5 Amine

Summary of Current Research Contributions

Current research contributions pertinent to the 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine core are primarily derived from studies on its derivatives rather than the parent amine itself. The pyrazole (B372694) nucleus is a well-established pharmacophore found in several commercial drugs, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govresearchgate.net

A significant body of work has focused on hybrid chalcones incorporating the 3-(furan-2-yl)pyrazolyl moiety. d-nb.info These studies have provided crucial insights into the potential of this scaffold as an anticancer agent. For instance, novel chalcone (B49325) derivatives synthesized from a 4-acetyl-5-(furan-2-yl)-pyrazole precursor were evaluated against a panel of human cancer cell lines. researchgate.net Certain derivatives demonstrated significant cytotoxic activity, highlighting the promise of the core structure. d-nb.inforesearchgate.net

One of the most promising compounds from this series, a chalcone derivative of the 3-(furan-2-yl)pyrazolyl scaffold, exhibited potent activity against lung (A549) and liver (HepG2) cancer cell lines, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin. researchgate.net These findings underscore the contribution of the furan-pyrazole framework to anticancer efficacy and provide a strong foundation for exploring the parent amine as a key intermediate for generating new, potent therapeutic agents.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Drug | Reference Drug IC50 (µg/mL) |

|---|---|---|---|---|

| 3-(Furan-2-yl)pyrazolyl Chalcone Derivative (7g) | A549 (Lung Carcinoma) | 27.7 | Doxorubicin | 28.3 |

| HepG2 (Hepatocellular Carcinoma) | 26.6 | 21.6 |

Identification of Research Gaps and Challenges

Despite the promising results from its derivatives, significant research gaps exist for this compound itself.

Lack of Direct Biological Evaluation: The primary gap is the absence of published studies on the intrinsic biological activity of the parent amine. Its specific pharmacological profile, including cytotoxicity, antimicrobial, and anti-inflammatory properties, remains uncharacterized.

Undefined Mechanism of Action: For the active derivatives, the precise molecular mechanisms underlying their anticancer effects are not fully elucidated. Identifying the specific cellular targets and signaling pathways is crucial for rational drug design. researchgate.net

Limited Structure-Activity Relationship (SAR) Data: Comprehensive SAR studies are needed. It is currently unclear how modifications to the amine group, the furan (B31954) ring, or the phenyl ring of the core structure would impact biological activity.

Pharmacokinetic Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, bioavailability, and potential for generating toxic metabolites is a major challenge that must be addressed.

Scalable Synthesis: While synthetic routes to pyrazoles are established, developing a highly efficient, cost-effective, and scalable synthesis for this specific amine suitable for large-scale production remains a potential challenge. nih.gov

Directions for Advanced Synthesis and Derivatization

Future research should focus on innovative synthetic methodologies and extensive derivatization to build a diverse chemical library for biological screening.

Advanced Synthesis: The development of one-pot, multi-component reactions could provide an efficient and environmentally friendly route to the core amine and its analogues. nih.gov Microwave-assisted synthesis is another avenue that could accelerate the reaction times and improve yields for obtaining functionalized 1H-pyrazole-5-amines. mdpi.comnih.gov Exploring catalyst-free and green solvent systems would align with the principles of sustainable chemistry. nih.gov

Derivatization Strategies: The primary amine at the C5 position of the pyrazole ring is an ideal handle for chemical modification.

Amide and Sulfonamide Synthesis: Reacting the amine with various acyl chlorides, sulfonyl chlorides, and carboxylic acids to generate a library of amides and sulfonamides.

Schiff Base Formation: Condensation with a range of aromatic and heterocyclic aldehydes to form Schiff bases, which can be further reduced to secondary amines.

Substitution on Aromatic Rings: Introducing a variety of substituents (e.g., halogens, nitro, methoxy, trifluoromethyl groups) onto the N1-phenyl ring to systematically probe electronic and steric effects on activity. researchgate.net

Heterocyclic Integration: Fusing or linking other heterocyclic systems, such as thiazole (B1198619), oxadiazole, or triazole, to the core structure, a strategy that has proven effective for enhancing the biological activity of pyrazole compounds. nih.govresearchgate.net

Prospective for Targeted Therapeutic Applications

The unique structural combination of furan and pyrazole rings makes this compound a versatile scaffold for developing targeted therapies.

Anticancer Agents: Building on the demonstrated efficacy of its chalcone derivatives against lung and liver cancer cell lines, this scaffold is a prime candidate for development as a novel anticancer agent. d-nb.inforesearchgate.net Future derivatives could be designed to target specific kinases, cell cycle proteins, or apoptosis pathways involved in tumorigenesis.

Antimicrobial Agents: Pyrazole derivatives have a long history of antimicrobial and antifungal activity. nih.govmdpi.com New derivatives could be screened against a panel of pathogenic bacteria and fungi, including multi-drug-resistant (MDR) strains, to identify novel anti-infective leads. nih.gov

Anti-inflammatory Drugs: Many pyrazole-containing compounds, including the commercial drug celecoxib, function as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes. mdpi.com Derivatives of this compound could be evaluated for their potential to modulate inflammatory pathways.

Neurodegenerative Disorders: Certain pyrazole derivatives have been investigated as monoamine oxidase (MAO) inhibitors, suggesting potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov This presents another therapeutic avenue worth exploring.

| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Kinase inhibition, apoptosis induction, cell cycle arrest | Demonstrated cytotoxicity of pyrazolyl chalcones in lung and liver cancer cell lines. d-nb.inforesearchgate.net |

| Infectious Diseases | Inhibition of microbial enzymes (e.g., DNA gyrase), disruption of cell wall synthesis | Broad-spectrum antibacterial and antifungal activity reported for various pyrazole derivatives. mdpi.comnih.govmdpi.com |

| Inflammation | COX-2 inhibition, modulation of cytokine production (e.g., TNF-α, IL-6) | Well-established anti-inflammatory profile of the pyrazole scaffold (e.g., celecoxib). nih.govmdpi.com |

| Neurology | Monoamine Oxidase (MAO) inhibition | Known MAO inhibitory activity of certain pyrazole analogues. nih.gov |

Integration of Multi-Omics and High-Throughput Screening in Future Studies

To accelerate the drug discovery process for this compound derivatives, modern high-throughput and data-intensive technologies should be employed.

High-Throughput Screening (HTS): A library of synthesized derivatives should be subjected to HTS against diverse biological targets, such as large panels of cancer cell lines, microbial strains, or purified enzymes. rsc.org This will rapidly identify hit compounds with promising activity for further optimization.

Multi-Omics Approaches: For the most potent compounds, multi-omics technologies can provide a deep, unbiased understanding of their biological effects. nih.gov

Transcriptomics (RNA-Seq): To analyze changes in gene expression in treated cells, revealing the cellular pathways modulated by the compound.

Proteomics: To identify the protein targets the compound binds to and to understand downstream effects on protein expression and post-translational modifications.

Metabolomics: To assess how the compound alters cellular metabolism, which is particularly relevant for cancer and infectious diseases. rsc.org

The integration of these platforms will facilitate the elucidation of mechanisms of action, the identification of biomarkers for efficacy and toxicity, and the rational design of next-generation derivatives with improved therapeutic profiles. nih.gov

常见问题

Basic: What are the most effective synthetic routes for 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step protocols starting with condensation reactions. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazides or ketones with phenylhydrazine derivatives under acidic or thermal conditions . Key steps include:

- Core formation : Condensation of a furan-substituted diketone with phenylhydrazine to form the pyrazole ring.

- Substituent introduction : Selective functionalization at positions 1 (phenyl) and 3 (furan-2-yl) using Suzuki coupling or nucleophilic aromatic substitution .

- Amine protection : Use of Boc or Fmoc groups to prevent side reactions during synthesis .

Critical factors : Temperature control (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., POCl₃ for cyclization) significantly impact yield and purity .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what key spectral features confirm its structure?

Answer:

- ¹H/¹³C NMR :

- The pyrazole ring protons (H-4 and H-5) appear as doublets in δ 6.5–7.5 ppm.

- The furan oxygen deshields adjacent protons, with H-α and H-β resonating at δ 6.2–7.0 ppm .

- X-ray crystallography : Resolves tautomeric forms (e.g., 1H-pyrazol-5-amine vs. 3H-pyrazol-5-amine) by confirming bond lengths and angles. Planarity between the pyrazole and furan rings is a key structural marker .

- IR spectroscopy : The NH₂ stretch (3300–3500 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) validate the amine and pyrazole moieties .

Advanced: How can researchers resolve contradictions in NMR data arising from tautomerism in pyrazole derivatives?

Answer:

Tautomerism in pyrazoles (e.g., 1H vs. 3H forms) complicates NMR interpretation. Strategies include:

- Variable-temperature NMR : Cooling to –40°C slows tautomeric interconversion, splitting peaks into distinct signals .

- X-ray crystallography : Definitive assignment via crystal structure analysis (e.g., dihedral angles between rings and hydrogen bonding patterns) .

- Computational modeling : DFT calculations predict chemical shifts for each tautomer, aiding spectral assignment .

Advanced: What strategies are used to optimize the compound’s synthetic pathway to improve purity and scalability?

Answer:

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) removes byproducts like unreacted hydrazines .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yield by 15–20% .

- Flow chemistry : Enhances scalability and reproducibility for multi-step syntheses .

- Analytical QC : LC-MS monitors intermediate purity, while DSC identifies polymorphic forms that may affect bioavailability .

Advanced: How does the substitution pattern on the pyrazole ring affect biological activity, and what in vitro models are suitable for testing?

Answer:

- Structure-activity relationship (SAR) :

- In vitro models :

Advanced: What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or COX-2) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : MOE or RDKit correlates substituent effects (e.g., Hammett σ values) with activity .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .

- pH stability : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming ring-opened byproducts .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms binding to intended proteins in cell lysates .

- CRISPR knockouts : Gene-edited cell lines (e.g., lacking COX-2) test specificity in anti-inflammatory pathways .

- Metabolomics : LC-HRMS identifies downstream metabolites, linking activity to specific biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。